1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of both chroman and piperidin moieties in its structure makes it an interesting subject for various scientific studies.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their versatile biological activity .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, suggesting that they may affect multiple pathways .
Result of Action
Given the diverse biological activity of piperidine derivatives, the effects could be varied and would depend on the specific targets and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the reaction of chroman derivatives with piperidin-4-one under specific conditions. The reaction often requires the presence of catalysts such as proline or thioproline and may involve the use of solvents like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxybenzoyl group, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Comparison with Similar Compounds
Spiro[1-benzofuran-2,4’-piperidin]-3-one: Shares a similar spiro structure but with different substituents.
Spiro[cyclopropane-indoles]: Another class of spiro compounds with distinct ring systems.
Uniqueness: 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of chroman and piperidin moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPGOWIQACNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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